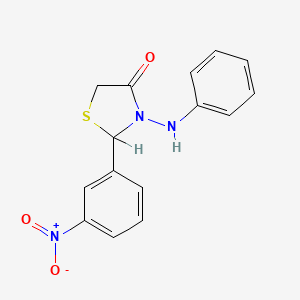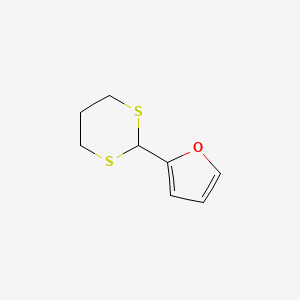
2-(1,3-Dithian-2-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithian-2-yl)furan is an organic compound that features a furan ring substituted with a 1,3-dithiane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1,3-Dithian-2-yl)furan can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the Paal-Knorr synthesis is a well-known method for constructing furan rings . Additionally, the formation of 1,3-dithianes typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithian-2-yl)furan undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: H₂/Ni, H₂/Rh, NaBH₄.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or hydrocarbons .
Scientific Research Applications
2-(1,3-Dithian-2-yl)furan has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the synthesis of bioactive molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1,3-Dithian-2-yl)furan exerts its effects involves its ability to participate in various chemical reactions. The furan ring and dithiane group provide sites for nucleophilic and electrophilic attacks, enabling the compound to undergo transformations that are useful in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A similar compound that also features a dithiane group but lacks the furan ring.
2-Furylmethanethiol: Contains a furan ring with a thiol group, offering different reactivity compared to 2-(1,3-Dithian-2-yl)furan.
Uniqueness
This compound is unique due to the combination of the furan ring and the 1,3-dithiane group. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups .
Properties
CAS No. |
67421-75-4 |
|---|---|
Molecular Formula |
C8H10OS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-(1,3-dithian-2-yl)furan |
InChI |
InChI=1S/C8H10OS2/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-4,8H,2,5-6H2 |
InChI Key |
CPFCAVHGVHEJQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


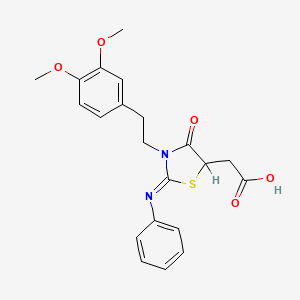
![3-[Decyl(dimethyl)silyl]propan-1-ol](/img/structure/B14458103.png)
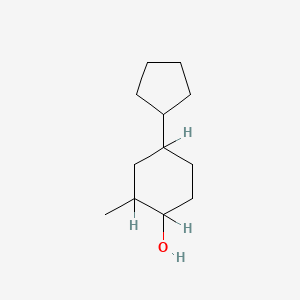
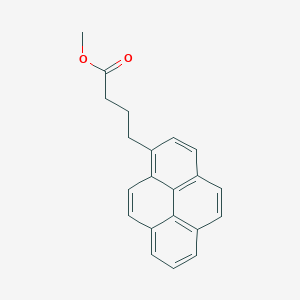
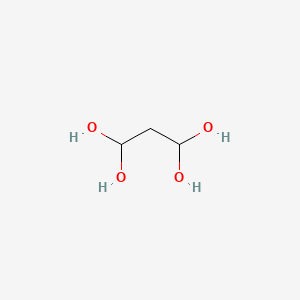
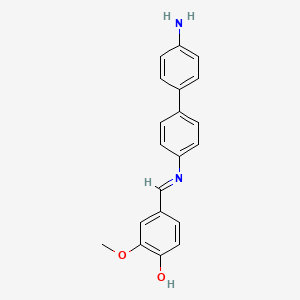
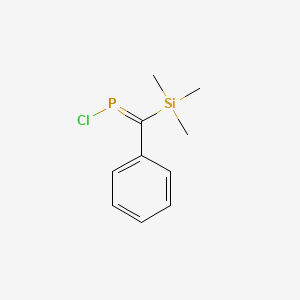

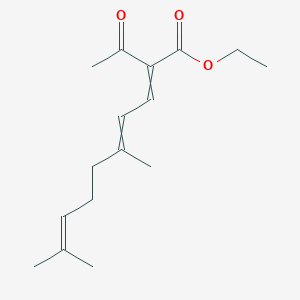

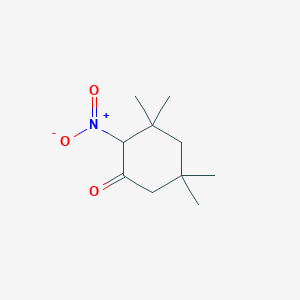
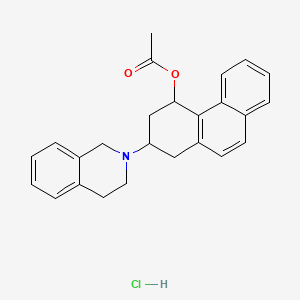
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)
